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molecular formula C10H8ClNO2S B3041732 Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate CAS No. 35212-87-4

Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate

Cat. No. B3041732
M. Wt: 241.69 g/mol
InChI Key: QWXWNCOUMITXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05597823

Procedure details

2-nitro-4-chlorobenzonitrile (1.94 g, 10.6 mmol) was treated with 1 eq of ethyl thioglycolate and 1 eq potassium carbonate in EtOH as described in Example 41A to give after chromatography (4:1 hexane/EtOAc) the title compound in 31% yield. 1H NMR (300 MHz, CDCl3) d 1.38 (t, J=7 Hz, 3H), 4.36 (q, J=7 Hz, 2H), 5.85 (bs, 2H), 7.33 (dd, J=9,2 Hz, 1H), 7.54 (d, J=9 Hz; 1H), 7.1 (d, J=2 Hz, 1H). MS (DCI/NH3) m/e 256 (M+H)+.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7])([O-])=O.[C:13]([O:17][CH2:18]C)(=[O:16])[CH2:14][SH:15].C(=O)([O-])[O-].[K+].[K+].CCCCCC.CCOC(C)=O>CCO>[NH2:7][C:6]1[C:5]2[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:4]=2[S:15][C:14]=1[C:13]([O:17][CH3:18])=[O:16] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.94 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CS)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC2=C1C=CC(=C2)Cl)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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